IMP-1088 is a small molecule inhibitor of human N-myristoyltransferases (NMTs), specifically NMT1 and NMT2. [, , ] NMTs catalyze the attachment of myristate, a saturated 14-carbon fatty acid, to the N-terminal glycine residue of a variety of proteins, a process known as N-myristoylation. This modification is crucial for the localization and function of numerous proteins involved in various cellular processes. [] IMP-1088 acts as a potent and selective dual inhibitor of NMT1 and NMT2, effectively blocking the N-myristoylation process. [, , ] This makes IMP-1088 a valuable tool in investigating the role of N-myristoylation in biological processes and its potential as a therapeutic target for various diseases.
IMP-1088 is a potent inhibitor of human N-myristoyltransferases, specifically targeting the enzymes involved in the myristoylation of proteins. This compound has garnered attention for its role in inhibiting viral infections, particularly those caused by the vaccinia virus. By blocking the activity of N-myristoyltransferases, IMP-1088 disrupts critical processes in viral replication and spread.
IMP-1088 is classified as a chemical inhibitor derived from a series of fragment-based drug discovery efforts aimed at targeting N-myristoyltransferases. It was identified through a combination of chemical proteomics and molecular biology techniques that demonstrated its efficacy in inhibiting both host and viral N-myristoylation processes. The compound is part of a broader class of inhibitors designed to interfere with post-translational modifications essential for protein function and viral pathogenicity.
The synthesis of IMP-1088 involves several key steps, focusing on optimizing the binding efficiency and potency of the compound. Initial fragments were identified through high-throughput screening, leading to the development of more complex structures.
The synthetic route has been reported to yield compounds with improved pharmacological profiles, allowing for further development in therapeutic applications.
IMP-1088 possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target enzymes. The key features include:
The molecular formula for IMP-1088 is C18H15F2N3O, and it has a molecular weight of approximately 343.33 g/mol. High-resolution X-ray crystallography has provided insights into its binding conformation within the active site of N-myristoyltransferases, revealing extensive interactions that underpin its inhibitory effects.
IMP-1088 primarily functions through competitive inhibition of N-myristoyltransferase activity. The mechanism involves:
Quantitative assays have shown that IMP-1088 can reduce viral yield and spread significantly without causing cytotoxic effects at concentrations much higher than its effective dose.
The mechanism by which IMP-1088 exerts its antiviral effects involves several steps:
Quantitative proteomics have confirmed that key viral proteins become depleted due to impaired myristoylation when treated with IMP-1088.
IMP-1088 exhibits several notable physical and chemical properties:
The selectivity index for IMP-1088 is reported to be greater than 100, indicating a significant therapeutic window for potential clinical applications.
IMP-1088 has several promising applications in scientific research and potential therapeutic settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2